2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a dibenzofuran moiety linked to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of dibenzofuran derivatives with isoindole precursors under specific conditions. One common method involves the use of dibenzofuran-3-ylamine, which reacts with isoindole-1,3-dione in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halogens, alkyl groups, and other electrophiles/nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the dibenzofuran ring .
Scientific Research Applications
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Mechanism of Action
The mechanism of action of 2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran derivatives: Compounds with similar structures but different functional groups.
Isoindole derivatives: Compounds with variations in the isoindole moiety.
Uniqueness
2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of dibenzofuran and isoindole structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H14N2O3 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-[(dibenzofuran-3-ylamino)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H14N2O3/c24-20-16-6-1-2-7-17(16)21(25)23(20)12-22-13-9-10-15-14-5-3-4-8-18(14)26-19(15)11-13/h1-11,22H,12H2 |
InChI Key |
CJKODBKJMPOTCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
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